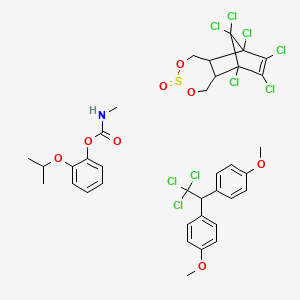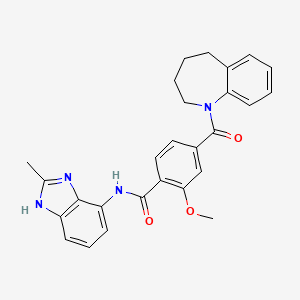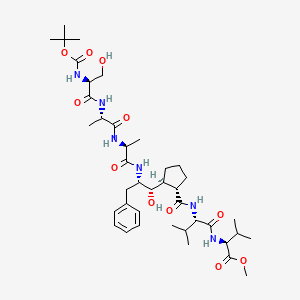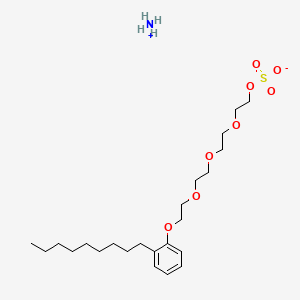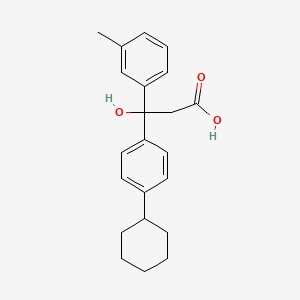
(+-)-beta-(p-Cyclohexylphenyl)-beta-(m-tolyl)hydracrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(±)-beta-(p-Cyclohexylphenyl)-beta-(m-tolyl)hydracrylic acid is a complex organic compound known for its unique structural properties It is characterized by the presence of cyclohexyl and tolyl groups attached to a hydracrylic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (±)-beta-(p-Cyclohexylphenyl)-beta-(m-tolyl)hydracrylic acid typically involves multi-step organic reactions. One common method involves the reaction of p-cyclohexylbenzaldehyde with m-tolylmagnesium bromide, followed by oxidation and subsequent hydrolysis to yield the desired product. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and reagents like Grignard reagents and oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
(±)-beta-(p-Cyclohexylphenyl)-beta-(m-tolyl)hydracrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), catalysts (e.g., iron(III) chloride).
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted aromatic compounds, depending on the specific reaction and conditions used.
Applications De Recherche Scientifique
(±)-beta-(p-Cyclohexylphenyl)-beta-(m-tolyl)hydracrylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of (±)-beta-(p-Cyclohexylphenyl)-beta-(m-tolyl)hydracrylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-cyclohexylphenyl)-3-hydroxy-3-(3-methylphenyl)propanoic acid
- Phenyl butyric acids and derivatives
Uniqueness
(±)-beta-(p-Cyclohexylphenyl)-beta-(m-tolyl)hydracrylic acid is unique due to its specific structural features, such as the presence of both cyclohexyl and tolyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
95711-61-8 |
|---|---|
Formule moléculaire |
C22H26O3 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
3-(4-cyclohexylphenyl)-3-hydroxy-3-(3-methylphenyl)propanoic acid |
InChI |
InChI=1S/C22H26O3/c1-16-6-5-9-20(14-16)22(25,15-21(23)24)19-12-10-18(11-13-19)17-7-3-2-4-8-17/h5-6,9-14,17,25H,2-4,7-8,15H2,1H3,(H,23,24) |
Clé InChI |
PHOZVLLKQZEJEU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C(CC(=O)O)(C2=CC=C(C=C2)C3CCCCC3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



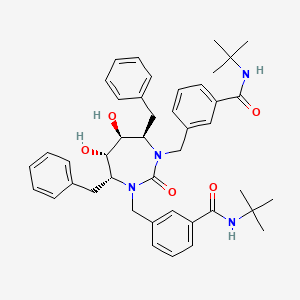
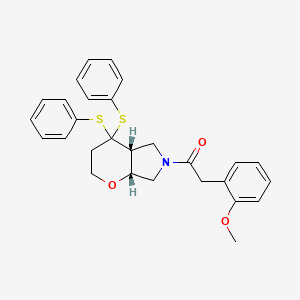
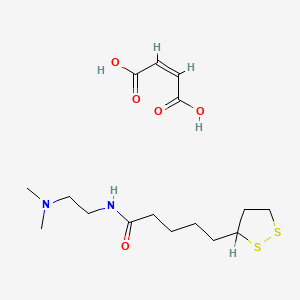
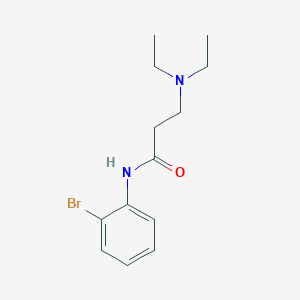
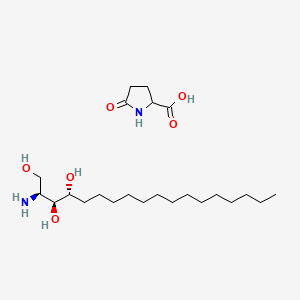
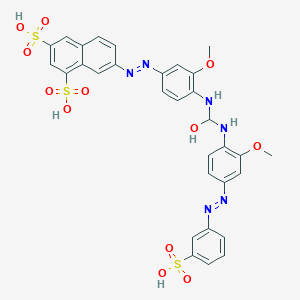
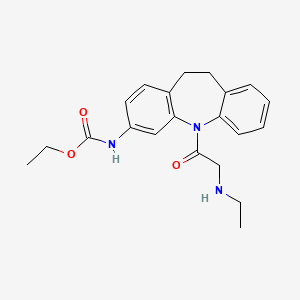
![2-[(Naphthalen-1-yl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B12772980.png)

